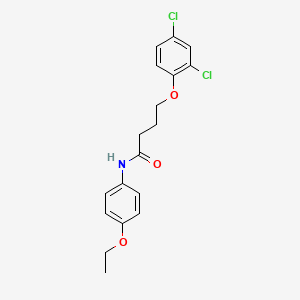
2-(2,3-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "2-(2,3-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide" often involves complex chemical reactions, including reductive amination, esterification, and cyclization processes. These procedures are meticulously designed to yield compounds with precise structural characteristics, aiming for potential therapeutic applications or to study their chemical behavior (Jimeno et al., 2003).
Molecular Structure Analysis
The determination of the molecular structure is crucial in understanding the chemical and physical properties of a compound. Techniques such as X-ray crystallography and NMR spectroscopy are employed to elucidate the configuration, conformation, and overall molecular geometry. For example, studies have revealed how opioid receptors differentiate between enantiomers based on the molecular structure of related compounds (Fries et al., 1982).
Chemical Reactions and Properties
Chemical reactions involving compounds like "2-(2,3-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide" include their interaction with various reagents, leading to the formation of new compounds or the modification of existing ones. These reactions are often influenced by the compound’s functional groups and molecular structure. Studies on related compounds have provided insights into their reactivity and interaction with biological targets (Montero et al., 2002).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are determined through experimental analysis. These properties are essential for understanding the compound’s behavior under different conditions and for its formulation into usable chemical or pharmaceutical products. For instance, the study of crystal structures can reveal how molecules pack in the solid state and interact with each other, providing valuable information for drug design and material science (Igonin et al., 1993).
Chemical Properties Analysis
The chemical properties of "2-(2,3-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide" encompass its reactivity, stability, and interactions with other molecules. These properties are investigated to predict how the compound behaves in chemical reactions or within biological systems. Techniques such as spectroscopy and computational chemistry play a pivotal role in this analysis, helping to understand the electronic structure, bonding, and potential chemical transformations (Mary et al., 2015).
Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structure
Research on structurally related compounds, such as 3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide, focuses on understanding the molecular conformation and crystal structure. These studies provide foundational knowledge for drug design by elucidating how molecular structure influences biological activity and interaction with biological receptors (Igonin et al., 1993).
Drug Development and Pharmacological Research
Compounds with structural similarities to 2-(2,3-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide are often explored for their pharmacological potential. For example, research on new synthetic routes to compounds with affinity to muscarinic M2 receptors highlights the importance of structural modifications in enhancing drug efficacy and selectivity (Holzgrabe & Heller, 2003). Such studies are crucial for developing new therapeutics targeting specific receptors or biological pathways.
Herbicidal and Agricultural Chemical Research
Investigations into the herbicidal activity of related chemical compounds, such as N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, demonstrate the potential of these molecules in agricultural applications. These studies reveal how structural features of the compounds contribute to their effectiveness in controlling unwanted vegetation, offering insights into the design of more efficient and selective herbicides (Liu et al., 2008).
Neuropharmacology and Analgesics
Research on derivatives of N-(4-piperidyl)propanamides, including studies on their interactions with opioid and I2-imidazoline receptors, underscores the therapeutic potential of these compounds in pain management and neuropharmacology. Such studies are essential for identifying new analgesics and understanding the molecular basis of their action (Montero et al., 2002).
Eigenschaften
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-5-11-21-12-9-17(10-13-21)20-19(22)16(4)23-18-8-6-7-14(2)15(18)3/h6-8,16-17H,5,9-13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGPEGVKISCIBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(C)OC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dimethylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4584303.png)
![3-(2-furylmethyl)-2-{[3-(trifluoromethyl)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B4584307.png)
![1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4584314.png)
![1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4584339.png)
![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B4584345.png)

![butyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4584357.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4584370.png)



![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4584394.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4584407.png)